molecular formula C23H24N2O4S B3715602 2-[N-(benzenesulfonyl)-2-methoxyanilino]-N-benzyl-N-methylacetamide

2-[N-(benzenesulfonyl)-2-methoxyanilino]-N-benzyl-N-methylacetamide

Cat. No.: B3715602
M. Wt: 424.5 g/mol
InChI Key: LCFDIUXOOKXNMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[N-(benzenesulfonyl)-2-methoxyanilino]-N-benzyl-N-methylacetamide is a complex organic compound that belongs to the class of benzenesulfonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as inhibitors of various enzymes and as intermediates in the synthesis of other bioactive molecules .

Preparation Methods

The synthesis of 2-[N-(benzenesulfonyl)-2-methoxyanilino]-N-benzyl-N-methylacetamide typically involves multiple steps. One common method includes the reaction of benzenesulfonyl chloride with 2-methoxyaniline to form the intermediate benzenesulfonamide. This intermediate is then reacted with N-benzyl-N-methylacetamide under specific conditions to yield the final product . Industrial production methods often involve similar steps but are optimized for higher yields and purity through the use of advanced catalysts and reaction conditions .

Chemical Reactions Analysis

2-[N-(benzenesulfonyl)-2-methoxyanilino]-N-benzyl-N-methylacetamide undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-[N-(benzenesulfonyl)-2-methoxyanilino]-N-benzyl-N-methylacetamide involves its interaction with specific molecular targets, such as enzymes. For instance, it inhibits carbonic anhydrase IX by binding to its active site, thereby preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate and protons. This inhibition disrupts the pH balance within cancer cells, leading to their apoptosis .

Comparison with Similar Compounds

Compared to other benzenesulfonamide derivatives, 2-[N-(benzenesulfonyl)-2-methoxyanilino]-N-benzyl-N-methylacetamide exhibits unique properties due to its specific molecular structure. Similar compounds include:

These compounds share similar functional groups but differ in their specific applications and efficacy, highlighting the uniqueness of this compound in targeting specific enzymes and pathways .

Properties

IUPAC Name

2-[N-(benzenesulfonyl)-2-methoxyanilino]-N-benzyl-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O4S/c1-24(17-19-11-5-3-6-12-19)23(26)18-25(21-15-9-10-16-22(21)29-2)30(27,28)20-13-7-4-8-14-20/h3-16H,17-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCFDIUXOOKXNMG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=CC=CC=C1)C(=O)CN(C2=CC=CC=C2OC)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[N-(benzenesulfonyl)-2-methoxyanilino]-N-benzyl-N-methylacetamide
Reactant of Route 2
Reactant of Route 2
2-[N-(benzenesulfonyl)-2-methoxyanilino]-N-benzyl-N-methylacetamide
Reactant of Route 3
Reactant of Route 3
2-[N-(benzenesulfonyl)-2-methoxyanilino]-N-benzyl-N-methylacetamide
Reactant of Route 4
Reactant of Route 4
2-[N-(benzenesulfonyl)-2-methoxyanilino]-N-benzyl-N-methylacetamide
Reactant of Route 5
Reactant of Route 5
2-[N-(benzenesulfonyl)-2-methoxyanilino]-N-benzyl-N-methylacetamide
Reactant of Route 6
2-[N-(benzenesulfonyl)-2-methoxyanilino]-N-benzyl-N-methylacetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.